molecular formula C16H24O4 B3364659 (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI) CAS No. 1173664-74-8

(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI)

Cat. No.: B3364659
CAS No.: 1173664-74-8
M. Wt: 280.36 g/mol
InChI Key: SPTALDVPYAXMAE-UHFFFAOYSA-N
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Description

The compound "(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI)" (CAS 1173666-35-7) is a spirocyclic molecule characterized by a fused naphthalene-dioxolane system with a hexahydro backbone and an ethyl ester substituent. Its molecular formula is C₁₆H₂₂O₅, with a molecular weight of 294.34 g/mol .

Properties

IUPAC Name

ethyl 4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-3-18-14(17)12-6-4-8-15(2)13(12)7-5-9-16(15)19-10-11-20-16/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTALDVPYAXMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC3(C2(CCC1)C)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456323
Record name AGN-PC-01A9DW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173664-74-8
Record name AGN-PC-01A9DW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-, ethyl ester typically involves the condensation of carbonyl compounds with vicinal diols. This process is often catalyzed by Brönsted or Lewis acids, such as toluenesulfonic acid or zirconium tetrachloride . The reaction conditions usually include refluxing in toluene with continuous water removal using a Dean-Stark apparatus . Industrial production methods may employ similar strategies but on a larger scale, with optimizations for yield and purity.

Scientific Research Applications

Overview

(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI) is a complex organic compound characterized by its unique spiro structure. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and industry.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its spiro configuration allows for the creation of more complex molecules through various chemical reactions, including:

  • Cyclization Reactions : Used to form new cyclic compounds.
  • Functional Group Transformations : Can undergo oxidation and reduction to introduce or modify functional groups.

This capability makes it valuable in the development of pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, (R)-Spiro[1,3-dioxolane] derivatives have been studied for their interactions with biological pathways. They can act as:

  • Probes : To investigate molecular interactions and signaling pathways.
  • Potential Therapeutics : Preliminary studies suggest that derivatives may exhibit biological activity relevant to central nervous system functions and other physiological processes.

Material Science

The stability and reactivity of this compound make it suitable for applications in material science:

  • Polymer Development : It can be used in synthesizing advanced polymers with unique properties.
  • Coatings and Adhesives : Its chemical structure may enhance the performance of coatings and adhesives used in industrial applications.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of (R)-Spiro[1,3-dioxolane] as a precursor for synthesizing bioactive compounds. The research focused on optimizing reaction conditions to improve yield and purity. The findings indicated that variations in temperature and solvent choice significantly influenced the efficiency of the synthesis process.

Another investigation evaluated the biological activity of (R)-Spiro[1,3-dioxolane] derivatives on neuronal cell lines. The results showed promising neuroprotective effects, suggesting potential applications in neuropharmacology. Further studies are needed to elucidate the mechanisms involved.

Mechanism of Action

The mechanism of action for ®-Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-, ethyl ester involves its interaction with various molecular targets. The compound’s reactivity is largely influenced by its functional groups, which can participate in a variety of chemical reactions. For instance, the carboxylic acid group can form hydrogen bonds, while the ester group can undergo hydrolysis . These interactions can affect molecular pathways, potentially leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Spirocarbocycle Derivatives

Methyl Ester Variant
  • Compound : Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (CAS 287401-07-4) .
  • Key Differences :
    • Ester Group : Methyl (vs. ethyl) reduces molecular weight (282.33 g/mol ) and increases polarity.
    • Oxo Group : A 6'-oxo substituent introduces a ketone, altering electron distribution and hydrogen-bonding capacity.
  • Impact : The methyl ester variant may exhibit lower lipophilicity (logP) compared to the ethyl ester, affecting membrane permeability .
Cyclohexylpropynyl-Substituted Spirocarbocycle
  • Compound : (4aS,5S,8aS)-5-(3-cyclohexylprop-2-yn-1-yl)-8a-methylhexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolan]-6(5H)-one .
  • Key Differences: Substituent: A cyclohexylpropynyl group replaces the carboxylic acid/ester moiety.
  • Impact : Increased steric bulk may hinder binding to flat enzymatic pockets compared to the target compound .

Stereochemical Analogues

(4'aR,5'R,8'aR)-Configuration
  • Compound : A methyl ester spirocarbocycle with identical stereochemistry at 4'a, 5', and 8'a positions .
  • Key Similarity : Shared (R)-configuration ensures comparable three-dimensional interactions in chiral environments.

Physicochemical and Pharmacokinetic Properties

Molecular Properties

Property Target Compound (Ethyl Ester) Methyl Ester Variant Cyclohexylpropynyl Derivative
Molecular Formula C₁₆H₂₂O₅ C₁₅H₂₂O₅ C₂₀H₂₈O₃
Molecular Weight 294.34 282.33 316.44
logP (Predicted) ~2.8 ~2.2 ~3.5
Hydrogen Bond Acceptors 5 5 3

Key Insights :

  • The ethyl ester’s higher logP enhances lipophilicity, favoring blood-brain barrier penetration compared to the methyl ester .
  • The cyclohexylpropynyl derivative’s reduced hydrogen-bonding capacity may limit solubility in aqueous environments .

Bioactivity and Target Engagement

Similarity Indexing
  • Tanimoto Coefficient : Used to quantify structural similarity (e.g., >0.5 indicates significant overlap in Morgan fingerprints) .
    • The target compound shares ~70% similarity with HDAC inhibitors like SAHA when comparing pharmacophoric features .
  • Molecular Networking : Clustering via MS/MS fragmentation (cosine score >0.7) groups compounds with shared substructures, aiding dereplication .
Docking Affinity
  • Structural Motif Classes: Grouping by Murcko scaffolds and Tanimoto thresholds (≥0.5) reveals that even minor changes (e.g., ethyl → methyl) alter binding affinities by interacting with distinct residues (e.g., HDAC8 active site) .

Analytical Characterization

  • NMR/LCMS : Key signals (e.g., δ 3.98–3.81 ppm for dioxolane protons) and parent ion fragmentation (m/z 294.34) distinguish the target from analogues .
  • IR Spectroscopy : Absence of a ketone peak (~1711 cm⁻¹) in the target compound differentiates it from the 6'-oxo variant .

Biological Activity

(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI) is a complex organic compound characterized by its unique spiro structure. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.

  • Molecular Formula : C16H24O4
  • Molecular Weight : 280.36 g/mol
  • CAS Number : 1173664-74-8

The compound features a spiro structure that includes a 1,3-dioxolane ring fused to a naphthalene moiety. This unique configuration is believed to contribute significantly to its biological interactions and mechanisms of action.

The biological activity of (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The spiro structure facilitates unique binding interactions that enhance the compound's efficacy and selectivity in various biological pathways. The detailed mechanism of action remains an area of ongoing research.

Antimicrobial Activity

Recent studies have indicated that compounds with similar dioxolane structures exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the naphthalene moiety may enhance lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy.

Anticancer Properties

Research has suggested that spiro compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. In vitro studies have demonstrated that (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Such activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Study ReferenceBiological Activity ObservedMethodology
Antimicrobial against E. coliDisk diffusion method
Induction of apoptosis in breast cancer cellsMTT assay for cell viability
Inhibition of TNF-alpha productionELISA for cytokine measurement

Research Findings

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of dioxolane derivatives, (R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid demonstrated significant inhibition against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : A recent investigation into the cytotoxic effects of spiro compounds revealed that this compound could reduce viability in several cancer cell lines by inducing apoptosis . The study utilized flow cytometry to analyze cell death pathways.
  • Anti-inflammatory Mechanisms : In vitro assays indicated that the compound could lower levels of inflammatory markers in macrophages activated by lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this spiro compound?

  • Methodological Answer : Synthesis of the compound involves multi-step organic reactions, leveraging spiro-annulation strategies. Key steps include:

  • Spirocyclization : Use of acid-catalyzed or transition-metal-mediated cyclization to form the spiro[1,3-dioxolane-naphthalene] core .
  • Esterification : Ethyl ester formation via coupling reactions (e.g., DCC-mediated acylation) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
  • Characterization :
  • NMR Spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (C₁₆H₂₂O₅, MW 294.34) .
  • X-ray Crystallography for absolute configuration determination (if crystalline) .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :

Technique Purpose Key Parameters
HPLC Purity assessmentReverse-phase C18 column, UV detection (λ = 210–254 nm), retention time comparison .
GC-MS Volatile impurity detectionHelium carrier gas, electron ionization mode .
FT-IR Functional group verificationPeaks for ester C=O (~1740 cm⁻¹), spirocyclic ethers (~1100 cm⁻¹) .
Thermogravimetric Analysis (TGA) Thermal stabilityDecomposition temperature (>200°C suggested for storage) .

Advanced Research Questions

Q. How can non-covalent interactions influence the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Experimental Approaches :
  • Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, temperature) to identify hydrogen bonding or π-π stacking effects .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify interaction hotspots .
  • Case Study : In spiro compound-mediated catalysis, steric effects from the 8'a-methyl group may hinder substrate access, requiring optimization of reaction media (e.g., ionic liquids) .

Q. How to resolve contradictions in stereochemical assignments between experimental and computational data?

  • Methodological Answer :

  • Comparative Analysis :

Experimental Data : Use NOESY NMR to detect spatial proximity of protons (e.g., 8'a-methyl to adjacent hydrogens) .

Computational Data : Perform molecular dynamics (MD) simulations (e.g., AMBER) to predict stable conformers .

  • Resolution Framework : Apply the "Cahn-Ingold-Prelog" priority rules to reconcile discrepancies, prioritizing experimental crystallographic data when available .

Q. What experimental design principles apply to pharmacological activity studies?

  • Methodological Answer :

  • In Vitro Assays :
  • Dose-Response Curves : Test cytotoxicity (MTT assay) across concentrations (1–100 µM) in cell lines .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin inhibition) with positive controls .
  • Statistical Design : Randomized block design (4 replicates, 5 plants/group) to minimize batch effects, as demonstrated in analogous phytochemical studies .

Q. How to investigate mechanistic pathways in spiro compound-mediated reactions?

  • Methodological Answer :

  • Isotopic Labeling : Introduce ¹³C or ²H labels at critical positions (e.g., ester carbonyl) to track bond cleavage/formation via NMR .
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates during catalysis .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI)
Reactant of Route 2
(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-, ethyl ester (9CI)

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